molecular formula C13H12N4O3S B10796827 N-(4-methoxyphenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide

N-(4-methoxyphenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide

Cat. No.: B10796827
M. Wt: 304.33 g/mol
InChI Key: KSYONHWIFPZGSJ-UHFFFAOYSA-N
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Description

The compound “AC1MTT7T” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “AC1MTT7T” involves several steps, typically starting with the preparation of precursor compounds. The synthetic route often includes:

    Oxidation of Alkenes: This step involves the oxidation of alkenes to form 1,2-diols, which are then cleaved to produce the desired compound.

    Reduction of Carboxylic Acids: Carboxylic acids are reduced to aldehydes, which are further processed to obtain “AC1MTT7T”.

    Rearrangement of Alkyl Hydroperoxides: This method involves the rearrangement of alkyl hydroperoxides to form the target compound.

Industrial Production Methods

On an industrial scale, “AC1MTT7T” is produced using optimized versions of the above synthetic routes. The processes are designed to maximize yield and purity while minimizing production costs and environmental impact. Common industrial methods include catalytic hydrogenation and the use of advanced oxidation techniques.

Chemical Reactions Analysis

Types of Reactions

“AC1MTT7T” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

“AC1MTT7T” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: “AC1MTT7T” is used in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “AC1MTT7T” involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide

InChI

InChI=1S/C13H12N4O3S/c1-20-9-4-2-8(3-5-9)16-11(18)6-10-12(19)17-13(21-10)14-7-15-17/h2-5,7,10H,6H2,1H3,(H,16,18)

InChI Key

KSYONHWIFPZGSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N3C(=NC=N3)S2

Origin of Product

United States

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